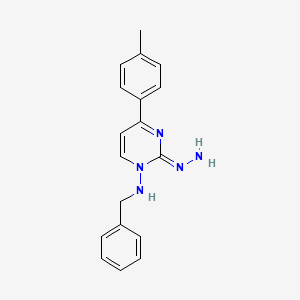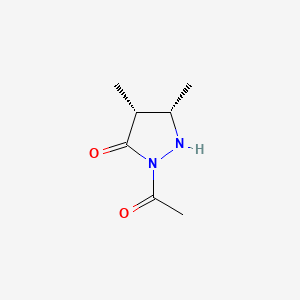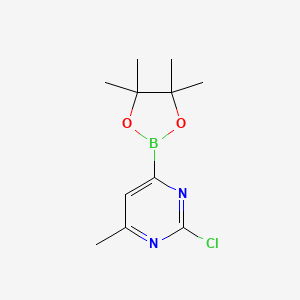
2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is a chemical compound that is an important boronic acid derivative . It is often used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It also serves as an intermediate for pharmaceuticals .
Synthesis Analysis
This compound is obtained through a five-step substitution reaction . The synthesis process was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It can also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82°C/13mmHg (lit.), and a density of 1.149g/mL at 25°C (lit.) .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with dioxaborolane rings are used as intermediates in chemical synthesis, including pharmaceuticals and materials. For example, the synthesis and characterization of boric acid ester intermediates with benzene rings have been detailed, showcasing their utility in creating complex molecular structures. These compounds undergo a three-step substitution reaction, with their structures confirmed through various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) studies further validate the molecular structures, indicating the rigorous analytical approaches used to understand these compounds (P.-Y. Huang et al., 2021).
Crystallography and Conformational Analysis
The detailed crystallographic and conformational analysis of compounds containing the dioxaborolane moiety helps in understanding the molecular geometry and electronic properties, which are crucial for their reactivity and potential applications. These studies involve single-crystal X-ray diffraction and DFT calculations, providing insights into the compounds' physicochemical properties (Qing-mei Wu et al., 2021).
Application in Drug Development
Isotope-labeled compounds, including those with dioxaborolane groups, are synthesized for use in drug development and biological studies. The synthesis of an HSP90 inhibitor using a dioxaborolane-containing intermediate highlights the application of such compounds in creating pharmaceuticals with isotopic labeling, which is essential for tracing and studying drug metabolism and distribution (Mihaela Plesescu et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-7-6-8(15-9(13)14-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCNAIRBEOOLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
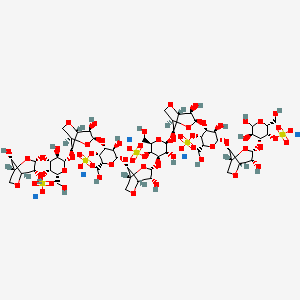
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxaldehyde, [1S-(2-endo,3-exo)]- (9CI)](/img/no-structure.png)
![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)
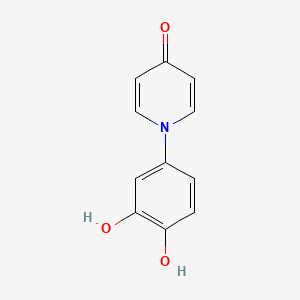
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)
